![molecular formula C17H12F3N3O2 B2439086 Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate CAS No. 313389-78-5](/img/structure/B2439086.png)

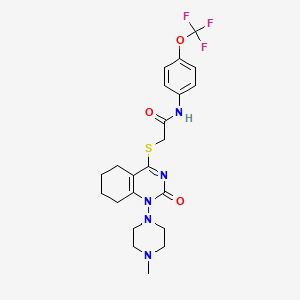

Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

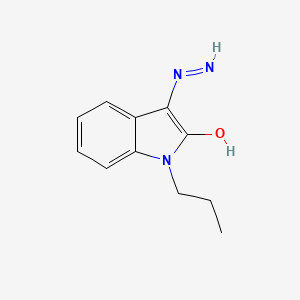

Pyrazoloquinazoline derivatives are a class of compounds that have been studied for their potential biological activities . They belong to the N-containing heterocyclic compounds, which have drawn attention due to their distinct biopharmaceutical activities .

Synthesis Analysis

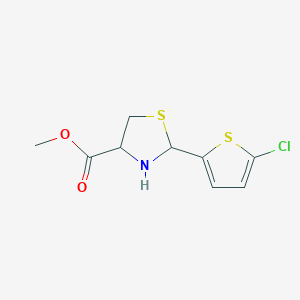

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, has been achieved through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrazolo[1,5-a]pyrimidine core, which can be modified with various substituents to alter its properties .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the substituents present on the pyrazoloquinazoline core .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. For example, some pyrazolo[1,5-a]pyrimidines have been found to have tunable photophysical properties .Scientific Research Applications

Photophysical Properties and Optical Absorption

The photophysical properties of compound 3 have been investigated extensively. It belongs to a series of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. These derivatives exhibit interesting behavior in both solution and the solid state . Key points include:

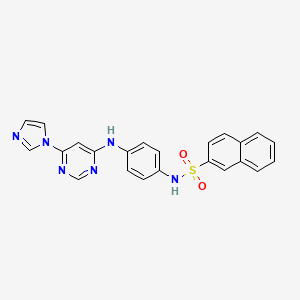

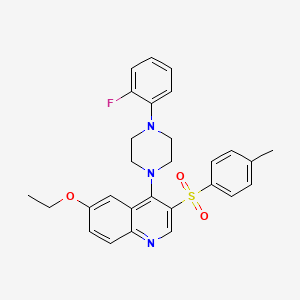

Multi-Kinase Inhibition

One derivative of this compound (Compound 4) has shown promise as a multi-kinase inhibitor. Its effectiveness against various cancer cell lines suggests potential therapeutic applications .

Synthesis of Azapentalenes

Reports indicate that the amine group attached to the pyrazole scaffold can be used to form azapentalenes via ring closure. This opens up possibilities for novel heterocyclic compounds with diverse applications .

Tunable Photophysical Properties

Compound 3 offers tunable photophysical properties, making it suitable for optical applications. Its simpler and greener synthetic methodology compared to other fluorophores adds to its appeal .

Regioselective Reactions

The dimethylamino leaving group in compound 3 allows for controlled regioselectivity. Initial condensation proceeds via an addition–elimination mechanism, leading to interesting bonding patterns .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .

Mode of Action

It is known that the presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . This suggests that the trifluoromethyl group at position 7 could play a crucial role in the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been used as tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that the compound could potentially interact with various biochemical pathways.

Result of Action

Similar compounds have been identified as strategic compounds for optical applications, suggesting that this compound could potentially have effects related to light absorption and emission .

Action Environment

The stability and properties of similar compounds have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Future Directions

properties

IUPAC Name |

methyl 11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-25-16(24)12-8-13-21-14-10-5-3-2-4-9(10)6-7-11(14)15(17(18,19)20)23(13)22-12/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEZGOKIWFFCDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C(=C1)N=C3C(=C2C(F)(F)F)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)

![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2439018.png)

methanone](/img/structure/B2439023.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2439026.png)